molecular formula C24H16N2O10 B11550466 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Cat. No.: B11550466
M. Wt: 492.4 g/mol
InChI Key: STEMVIVHJOWXGA-UHFFFAOYSA-N
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Description

1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: is an organic compound with a complex structure featuring nitrophenyl groups and carboxylate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl groups. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the nitro groups.

Scientific Research Applications

1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the carboxylate groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: Similar structure but with chlorophenyl groups instead of nitrophenyl groups.

    1,2-BIS[2-(4-METHOXYPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE: Contains methoxyphenyl groups, which can affect its reactivity and applications.

Uniqueness: 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE is unique due to the presence of nitrophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.

Biological Activity

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16N2O6\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{6}

This compound features two 4-nitrophenyl groups attached to a dicarboxylate backbone, which may contribute to its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The nitrophenyl groups are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Cell Signaling Modulation : It may interact with cellular signaling pathways, influencing cell survival and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15 ± 3Induction of apoptosis
HeLa (Cervical Cancer)10 ± 2Inhibition of cell proliferation
A549 (Lung Cancer)20 ± 4Modulation of oxidative stress pathways

These results indicate that the compound exhibits significant cytotoxic effects across different cancer types, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results showed:

  • Reduction in Neuronal Death : The compound significantly reduced neuronal apoptosis induced by oxidative stress.
  • Improvement in Cognitive Function : In vivo studies demonstrated enhanced memory retention in treated animals compared to controls.

Case Study 1: Pancreatic β-cell Protection

In a study focusing on diabetes treatment, derivatives similar to Bis[2-(4-nitrophenyl)-2-oxoethyl] were tested for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The findings indicated that compounds with similar structures could enhance β-cell viability under stress conditions, highlighting a possible application in diabetes management .

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial activity of this compound revealed promising results against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C24H16N2O10

Molecular Weight

492.4 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H16N2O10/c27-21(15-5-9-17(10-6-15)25(31)32)13-35-23(29)19-3-1-2-4-20(19)24(30)36-14-22(28)16-7-11-18(12-8-16)26(33)34/h1-12H,13-14H2

InChI Key

STEMVIVHJOWXGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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